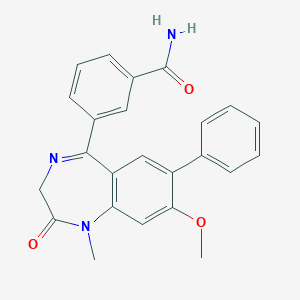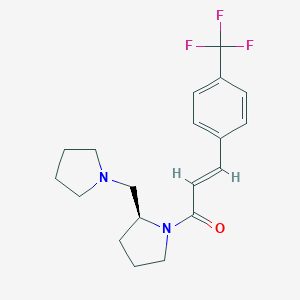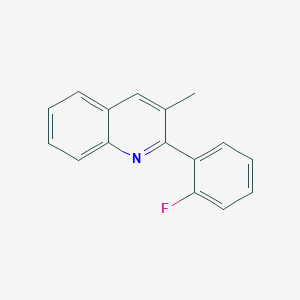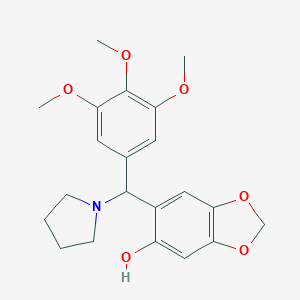![molecular formula C23H24N2O3 B536847 4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid CAS No. 1079821-35-4](/img/structure/B536847.png)
4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NCG21 is a GPR120 agonist. NCG21 showed potent extracellular signal-regulated kinase (ERK) activation in a cloned GPR120 system. NCG21 potently activated ERK, intracellular calcium responses and GLP-1 secretion in murine enteroendocrine STC-1 cells that express GPR120 endogenously. Moreover, administration of NCG21 into the mouse colon caused an increase in plasma GLP-1 levels.
Aplicaciones Científicas De Investigación
Synthesis and Application in ACE Inhibitors
4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid is an important intermediate in the synthesis of angiotension converting enzyme (ACE) inhibitors. Li Li (2003) described a synthesis process using DL-malic acid, providing a practicable method for industrial production of ACE inhibitors (Li, 2003).
Photovoltaic Applications
Menglan Lv, M. Lei, Jin Zhu, Tadahiko Hirai, and Xiwen Chen (2014) researched an amine-based, alcohol-soluble fullerene derivative closely related to 4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid. This compound showed potential in polymer solar cells, achieving a power conversion efficiency of 3.1% (Lv et al., 2014).
Antimicrobial Activity
M. Zareef, R. Iqbal, and M. Arfan (2008) investigated novel cyclization of compounds related to 4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid. They found these compounds have antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.09-1.0 mg (Zareef et al., 2008).
Applications in Organic Electronics
Hyosung Choi and colleagues (2013) synthesized carboxylic acid functionalized fullerene derivatives related to this compound, investigating their use as interfacial layers in inverted polymer solar cells. They observed improved power conversion efficiency up to 5.13% through incorporation of these layers (Choi et al., 2013).
Optical and Electronic Properties
Zhao, Akiyama, Liu, and Nakanishi (2000) synthesized a compound similar to 4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid and studied its Langmuir-Blodgett (LB) monolayer. They found significant changes in electronic spectra in acidic solution and LB monolayer, suggesting applications in pH sensors (Zhao et al., 2000).
Propiedades
Número CAS |
1079821-35-4 |
|---|---|
Nombre del producto |
4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid |
Fórmula molecular |
C23H24N2O3 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
4-[4-[2-(N-pyridin-2-ylanilino)ethoxy]phenyl]butanoic acid |
InChI |
InChI=1S/C23H24N2O3/c26-23(27)11-6-7-19-12-14-21(15-13-19)28-18-17-25(20-8-2-1-3-9-20)22-10-4-5-16-24-22/h1-5,8-10,12-16H,6-7,11,17-18H2,(H,26,27) |
Clave InChI |
WQXHZCYCKCQFQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-(4-(2-(phenyl-2-pyridinylamino)ethoxy)phenyl)butyric acid NCG21 compound |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B536827.png)

![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)

![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B537580.png)

![[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride](/img/structure/B537689.png)
![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)


![17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate](/img/structure/B537739.png)
![2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide](/img/structure/B537761.png)
![4-[[6-benzylsulfanyl-3-(2H-tetrazol-5-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-5-methyl-1,2,4-triazole-3-thiol](/img/structure/B537763.png)
![6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine](/img/structure/B537764.png)